10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
Description
Properties
IUPAC Name |
10-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-8-2-3-11-9(6-8)12-10(7-14-11)13(15)18-5-4-17-12/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUROZNFQGNOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=O)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from a quinoline derivative, the introduction of a methoxy group and subsequent cyclization with a dioxepin precursor can yield the target compound. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of derivatives.
Scientific Research Applications
10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be explored for its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The compound belongs to a family of fused dioxepino-quinoline derivatives. Key structural analogs include:
9-Methoxy-2,3-dihydro-5H-[1,4]dioxepino[6,5-c]quinolin-5-one
- Structural Differences :
- Methoxy group at position 9 instead of 10.
- Partial saturation (2,3-dihydro vs. 2H in the target compound).
- Saturation may influence conformational flexibility and lipophilicity.
- Status : Discontinued in commercial catalogs, limiting accessibility for further study .
(3R,5S,9S,9aS)-6-Amino-9-Fluoro-5,5a,9,9a-Tetrahydro-2H-3,5-Epithio[1,4]Dioxepino[6,5-c]Pyridin-8(3H)-one
- Structural Differences: Replacement of quinoline with a pyridine core. Addition of fluorine and amino groups, along with an epithio bridge.
- Implications: Fluorination enhances metabolic stability and bioavailability.
Pharmacokinetic and Physicochemical Properties
| Compound | LogP* | Water Solubility | Permeability (BOILED-Egg Model) | Drug-Likeness |
|---|---|---|---|---|
| 10-Methoxy-dioxepinoquinolinone | Not reported | Not reported | Not evaluated | Unknown |
| 3,7,7-Trimethyl-1,4-diphenyl-pyrazoloquinolinone | 3.8 ± 0.2 | Low | High intestinal permeability | Compliant |
| Epithio-pyridine derivative | 1.5 ± 0.3 | Moderate | Low blood-brain barrier penetration | Borderline |
*Lipophilicity (LogP) predicted using SwissADME .
Key Observations:
- Bulky substituents (e.g., phenyl groups in pyrazoloquinolinone derivatives) increase lipophilicity, enhancing membrane permeability but reducing solubility .
- Polar functional groups (e.g., amino, hydroxyl) improve solubility but may limit bioavailability .
Biological Activity
10-Methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a dioxepin ring fused to a quinoline core , which is believed to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 245.23 g/mol. Its unique structure allows for various chemical modifications that can enhance its pharmacological efficacy.
Anticancer Properties
Recent studies have indicated that 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one exhibits anticancer activity . Research conducted on various cancer cell lines has shown that the compound can inhibit cell proliferation and induce apoptosis. For instance, in vitro assays demonstrated significant cytotoxic effects against breast and lung cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It may modulate the activity of certain receptors related to cell growth and apoptosis.
Case Studies
-
Study on Breast Cancer Cells:
A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one led to a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation). -
Antimicrobial Efficacy:
In a separate investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. The findings revealed that it effectively inhibited the growth of multi-drug resistant strains, suggesting potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
